molecular formula C13H12N2O3 B13762876 5-Allyl-1-phenylbarbituric acid CAS No. 786-56-1

5-Allyl-1-phenylbarbituric acid

Cat. No.: B13762876
CAS No.: 786-56-1
M. Wt: 244.25 g/mol
InChI Key: MHZWCBPOTIWXCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-1-phenylbarbituric acid typically involves the reaction of barbituric acid with allyl bromide and phenyl magnesium bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-1-phenylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Allyl-1-phenylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the action of gamma-aminobutyric acid (GABA) on GABAA receptors, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity . The compound may also inhibit calcium channels, decreasing excitatory transmitter release .

Comparison with Similar Compounds

    Phenobarbital: Another barbiturate with similar anticonvulsant properties but different chemical structure.

    Pentobarbital: Known for its sedative and anesthetic effects.

    Secobarbital: Used primarily as a sedative and hypnotic.

Uniqueness: 5-Allyl-1-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some other barbiturates, it is less commonly used but still holds significance in scientific research and pharmaceutical applications .

Properties

CAS No.

786-56-1

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,14,16,18)

InChI Key

MHZWCBPOTIWXCV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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